4-Carboethoxy-4'-methoxybenzophenone
Overview
Description
4-Carboethoxy-4’-methoxybenzophenone is a chemical compound with the molecular formula C17H16O41. It has a molecular weight of 284.311. The IUPAC name for this compound is ethyl 4-(4-methoxybenzoyl)benzoate1.
Synthesis Analysis
The synthesis of 4-Carboethoxy-4’-methoxybenzophenone is not explicitly mentioned in the search results. However, benzophenone compounds are often synthesized via Friedel-Crafts acylation2, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst2.Molecular Structure Analysis
The InChI code for 4-Carboethoxy-4’-methoxybenzophenone is 1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H31. This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms1.
Chemical Reactions Analysis
The specific chemical reactions involving 4-Carboethoxy-4’-methoxybenzophenone are not provided in the search results. However, benzophenone derivatives are known to participate in various chemical reactions, including photochemical reactions3.Physical And Chemical Properties Analysis
4-Carboethoxy-4’-methoxybenzophenone has a melting point of 82-84 degrees Celsius1. It has a molecular weight of 284.311. The compound is likely to be a solid at room temperature, given its melting point1.Safety And Hazards
The compound is labeled as an irritant1. Therefore, it should be handled with care to avoid contact with skin and eyes1.
Future Directions
The future directions for the use and study of 4-Carboethoxy-4’-methoxybenzophenone are not explicitly mentioned in the search results. However, benzophenone derivatives are often used in research and have potential applications in various fields1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
ethyl 4-(4-methoxybenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQLFBJLMAMCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499270 | |
Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboethoxy-4'-methoxybenzophenone | |
CAS RN |
67205-87-2 | |
Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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